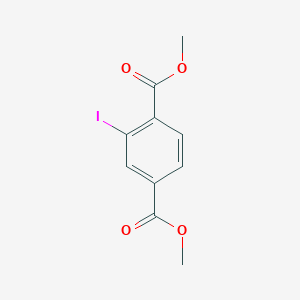

Dimethyl iodoterephthalate

Description

The exact mass of the compound Dimethyl iodoterephthalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethyl iodoterephthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl iodoterephthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 2-iodobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVIVAYVYHUGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348410 | |

| Record name | Dimethyl iodoterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165534-79-2 | |

| Record name | Dimethyl iodoterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 165534-79-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Dimethyl 2-Iodoterephthalate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of dimethyl 2-iodoterephthalate, a key intermediate in the development of various functional materials and pharmaceutical compounds. This document delves into the primary synthetic methodologies, offering a detailed, step-by-step protocol for the Sandmeyer reaction of dimethyl 2-aminoterephthalate, a reliable and scalable approach. Furthermore, it explores the potential for direct electrophilic iodination of dimethyl terephthalate. A thorough characterization of the target compound is presented, including expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing researchers with the necessary benchmarks for product validation. This guide is intended to serve as a practical resource, grounded in established chemical principles, to facilitate the efficient and successful synthesis and purification of high-purity dimethyl 2-iodoterephthalate.

Introduction: The Significance of Dimethyl 2-Iodoterephthalate

Dimethyl 2-iodoterephthalate is a substituted aromatic dicarboxylate ester that has garnered significant interest as a versatile building block in organic synthesis. Its utility stems from the presence of three key functional groups: two methyl esters and an iodine atom strategically positioned on the aromatic ring. The ester functionalities provide sites for hydrolysis, amidation, or transesterification, enabling the incorporation of this moiety into larger molecular architectures such as polymers and macrocycles.

The carbon-iodine bond is particularly noteworthy, serving as a highly effective handle for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. This reactivity allows for the facile introduction of diverse substituents at the 2-position, paving the way for the synthesis of complex molecules with tailored electronic and steric properties. Consequently, dimethyl 2-iodoterephthalate is a valuable precursor in the synthesis of novel organic materials, metal-organic frameworks (MOFs), and pharmaceutical intermediates.

This guide provides a detailed exploration of the synthesis and characterization of this important compound, with a focus on practical, field-proven methodologies.

Synthetic Pathways: A Tale of Two Strategies

The synthesis of dimethyl 2-iodoterephthalate can be approached via two principal strategies: the functionalization of a pre-existing substituted terephthalate or the direct iodination of the parent dimethyl terephthalate.

The Sandmeyer Reaction: A Robust and Reliable Route

The most established and widely applicable method for the introduction of an iodo group onto an aromatic ring, in a regioselective manner, is the Sandmeyer reaction.[1][2] This reaction proceeds via the diazotization of an aromatic amine, followed by the substitution of the resulting diazonium salt with an iodide anion. For the synthesis of dimethyl 2-iodoterephthalate, the readily available starting material is dimethyl 2-aminoterephthalate.

The causality behind this choice of strategy lies in the high efficiency and predictability of the Sandmeyer reaction for this class of transformation. The reaction is initiated by the formation of nitrous acid in situ from sodium nitrite and a strong acid, which then reacts with the primary aromatic amine to form a diazonium salt. This intermediate is typically unstable and is immediately treated with a solution of potassium iodide. The iodide ion acts as a nucleophile, displacing the dinitrogen gas, a thermodynamically highly favorable process, to yield the desired aryl iodide.

Diagram 1: The Sandmeyer Reaction Mechanism

Caption: The two-stage process of the Sandmeyer reaction for the synthesis of dimethyl 2-iodoterephthalate.

Direct Electrophilic Iodination: An Alternative Approach

An alternative synthetic route is the direct electrophilic iodination of dimethyl terephthalate. This method, while conceptually simpler, presents significant challenges. The two methoxycarbonyl groups are electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution.[3] Therefore, a highly reactive iodinating agent is required.

Molecular iodine (I₂) itself is a weak electrophile and requires an activating agent, typically an oxidizing agent, to generate a more potent electrophilic species, such as the iodonium ion (I⁺).[4] Common activating systems include nitric acid, iodic acid, or N-iodosuccinimide (NIS) in the presence of a strong acid.[4][5][6]

The primary drawback of this approach is the potential for a lack of regioselectivity, leading to a mixture of iodinated isomers, and the harsh reaction conditions that may be required, which could lead to side reactions or decomposition of the starting material.

Experimental Protocols

The following protocols are presented as a guide for the synthesis and purification of dimethyl 2-iodoterephthalate. As with all chemical procedures, appropriate personal protective equipment (PPE) should be worn, and all manipulations should be conducted in a well-ventilated fume hood.

Synthesis via Sandmeyer Reaction

This protocol is adapted from general procedures for the Sandmeyer reaction of aromatic amines.[7]

Materials:

-

Dimethyl 2-aminoterephthalate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Methanol

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add dimethyl 2-aminoterephthalate (1.0 eq).

-

Carefully add a mixture of deionized water and concentrated sulfuric acid (prepared by slowly adding the acid to water with cooling) while maintaining the temperature below 10 °C with an ice-salt bath.

-

Stir the resulting suspension until a fine, uniform slurry is obtained.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of deionized water and add it dropwise to the stirred suspension via the dropping funnel, ensuring the temperature is maintained between 0 and 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a slight color change and the dissolution of the solid.

-

-

Iodide Substitution:

-

In a separate beaker, prepare a solution of potassium iodide (1.5 eq) in deionized water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

The crude product will precipitate as a solid.

-

-

Work-up and Purification:

-

Collect the crude solid by vacuum filtration and wash it with cold deionized water.

-

To remove any unreacted iodine, wash the solid with a 10% aqueous solution of sodium thiosulfate until the filtrate is colorless.

-

Wash the solid again with deionized water and dry it under vacuum.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as methanol or a mixture of ethanol and water.

-

Alternatively, dissolve the crude product in dichloromethane, wash with water, dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting solid can then be recrystallized.

-

Diagram 2: Experimental Workflow for Sandmeyer Synthesis

Caption: A step-by-step workflow for the synthesis and purification of dimethyl 2-iodoterephthalate via the Sandmeyer reaction.

Characterization of Dimethyl 2-Iodoterephthalate

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following are the expected analytical data for dimethyl 2-iodoterephthalate.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₀H₉IO₄ |

| Molecular Weight | 320.08 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not readily available, but expected to be a sharp melting point for a pure compound. |

Spectroscopic Data

The following spectroscopic data are predicted based on the structure of dimethyl 2-iodoterephthalate and data from similar compounds.[8][9]

4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for confirming the structure of the product. The expected signals are:

-

Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the region of δ 7.5-8.5 ppm. The exact chemical shifts and coupling constants will depend on the solvent used.

-

Methyl Ester Protons: Two singlets, each integrating to 3H, are expected for the two non-equivalent methyl ester groups. These will likely appear in the region of δ 3.8-4.0 ppm.

4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide further confirmation of the carbon framework:

-

Carbonyl Carbons: Two signals for the ester carbonyl carbons are expected in the region of δ 164-168 ppm.

-

Aromatic Carbons: Six signals are expected for the six aromatic carbons. The carbon bearing the iodine atom will be significantly shifted upfield due to the heavy atom effect and is expected to appear in the region of δ 90-100 ppm. The other aromatic carbons will appear in the typical range of δ 125-140 ppm.

-

Methyl Carbons: Two signals for the methyl carbons of the ester groups are expected around δ 52-54 ppm.[8]

4.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z 320, corresponding to the molecular weight of dimethyl 2-iodoterephthalate.

-

Isotope Pattern: The presence of iodine will result in a characteristic M+1 peak with a very low relative abundance.

-

Fragmentation Pattern: Common fragmentation pathways for dimethyl esters of aromatic dicarboxylic acids involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z 289, and the loss of a carbomethoxy group (-COOCH₃) to give a fragment at m/z 261. Further fragmentation of the aromatic ring may also be observed.

4.2.4. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the carbonyl stretch of the ester groups.

-

C-O Stretch (Ester): Absorption bands in the region of 1200-1300 cm⁻¹ are characteristic of the C-O stretching vibrations of the ester.

-

Aromatic C=C Stretch: Medium to weak absorption bands in the region of 1450-1600 cm⁻¹ will be present due to the aromatic ring.

-

C-H Stretch (Aromatic and Aliphatic): C-H stretching vibrations for the aromatic ring will appear above 3000 cm⁻¹, while those for the methyl groups will be just below 3000 cm⁻¹.

-

C-I Stretch: The carbon-iodine stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹, and may be difficult to observe with standard instrumentation.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of dimethyl 2-iodoterephthalate. The Sandmeyer reaction of dimethyl 2-aminoterephthalate stands out as the most reliable and efficient synthetic route, offering high yields and regioselectivity. The provided experimental protocol, coupled with the comprehensive characterization data, will serve as a valuable resource for researchers in academia and industry. The successful synthesis of this versatile building block opens up numerous possibilities for the development of novel materials and pharmaceuticals, underscoring its importance in modern organic chemistry.

References

-

Luliński, S., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(3), 394-405. Available at: [Link]

- BenchChem. (2025).

- Baba Farid Group of Institutions. (n.d.).

-

Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. BIPM. Available at: [Link]

-

Wikipedia. (2023). Sandmeyer reaction. In Wikipedia. Available at: [Link]

- Tomás, R. A., et al. (2024). Terephthalic Acid, Dimethyl Terephthalate, and Isophthalic Acid.

- Royal Society of Chemistry. (n.d.).

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

-

Jia, N., et al. (2025). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. MDPI. Available at: [Link]

-

Wang, X., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Journal of the American Chemical Society, 143(24), 9236–9242. Available at: [Link]

- Stavber, S., & Jereb, M. (2008). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Synthesis, 2008(10), 1487-1513.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8441, Dimethyl terephthalate. PubChem. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

Varejka, M., et al. (2013). Electrophilic monoiodination of terminal alkenes. Organic & Biomolecular Chemistry, 11(17), 2891-2897. Available at: [Link]

-

Kumar, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3323-3354. Available at: [Link]

- Royal Society of Chemistry. (n.d.). Supplementary material Process optimization by NMR-assisted investigation of chemical pathways during depolymerization of PET in. The Royal Society of Chemistry.

- ResearchGate. (n.d.).

-

NIST. (n.d.). 1,4-Benzenedicarboxylic acid, dimethyl ester. NIST WebBook. Available at: [Link]

- ResearchGate. (n.d.). FTIR spectrum of dimethyle terephthalate DMT produced from methanolysis of PET wastes..

- ResearchGate. (n.d.). FTIR spectra of TPA: (a) product TPA; (b) standard TPA..

-

NIST. (n.d.). Dimethyl phthalate. NIST WebBook. Available at: [Link]

- ResearchGate. (n.d.). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry.

- Sciforum. (2024). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. Sciforum.

- ResearchGate. (n.d.). Average mass spectra of thermograms the studied samples: a) Virgin PET,....

- Hodgson, H. H. (n.d.). THE SAYDIMEYER REACTION.

-

OSTI.GOV. (n.d.). Iodine-Catalyzed Isomerization of Dimethyl Muconate. OSTI.GOV. Available at: [Link]

-

PubMed. (2018). Iodine-Catalyzed Isomerization of Dimethyl Muconate. PubMed. Available at: [Link]

- ResearchGate. (n.d.). One-Pot Conversion of Dimethyl Terephthalate into 1,4-Cyclohexanedimethanol with Supported Trimetallic RuPtSn Catalysts.

- ResearchGate. (n.d.). Synthesis and characterizations of degradable aliphatic-aromatic copolyesters from lactic acid, dimethyl terephthalate and diol: Effects of diol type and monomer feed ratio.

-

MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. Available at: [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290). NP-MRD. Available at: [Link]

- Google Patents. (n.d.). EP2093206A1 - Process for the iodination of aromatic compounds.

- ScienceDirect. (2000).

-

YouTube. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. Available at: [Link]

-

NIH. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. NIH. Available at: [Link]

-

NIH. (n.d.). Infrared Intensities and Molar Refraction of Amorphous Dimethyl Carbonate – Comparisons to Four Interstellar Molecules. NIH. Available at: [Link]

-

J-STAGE. (n.d.). Infrared Spectrum of Terephthalic Acid. J-STAGE. Available at: [Link]

-

PubMed. (2022). The p-Phthalates Terephthalic Acid and Dimethyl Terephthalate Used in the Manufacture of PET Induce In Vitro Adipocytes Dysfunction by Altering Adipogenesis and Thermogenesis Mechanisms. PubMed. Available at: [Link]

- ResearchGate. (n.d.). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts.

Sources

- 1. EP2093206A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]

- 2. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290) [np-mrd.org]

- 3. d-nb.info [d-nb.info]

- 4. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. babafaridgroup.edu.in [babafaridgroup.edu.in]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bipm.org [bipm.org]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Iodoterephthalate

Introduction

Dimethyl 2-iodoterephthalate is a halogenated aromatic diester of significant interest to researchers in materials science and synthetic organic chemistry. As a derivative of dimethyl terephthalate (DMT), a high-volume commodity chemical used in the production of polyesters like polyethylene terephthalate (PET), the introduction of an iodine atom onto the benzene ring dramatically alters its chemical reactivity and physical properties.[1] This modification transforms a relatively inert monomer building block into a versatile synthetic intermediate.

The presence of the carbon-iodine (C-I) bond provides a reactive handle for a variety of cross-coupling reactions, allowing for the synthesis of complex, functionalized aromatic structures. This guide offers a comprehensive overview of the known physical and chemical properties of dimethyl 2-iodoterephthalate, provides detailed protocols for its characterization and use, and explores its potential applications for professionals in research and drug development.

Molecular Structure and Core Characteristics

Dimethyl 2-iodoterephthalate, with the IUPAC name dimethyl 2-iodobenzene-1,4-dicarboxylate, consists of a benzene ring substituted with two methyl ester groups at the 1 and 4 positions and an iodine atom at the 2 position.[1] The introduction of the large, electron-rich iodine atom ortho to one of the ester groups creates significant steric and electronic effects that define the molecule's unique properties.

Key structural features include:

-

Aryl Iodide Moiety: The C-I bond is the most reactive site for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.

-

Ester Functionality: The two methyl ester groups can undergo hydrolysis or transesterification, enabling its incorporation into polyester backbones.

-

Asymmetric Substitution: The substitution pattern breaks the symmetry seen in the parent DMT molecule, which has implications for its crystallinity and spectroscopic signature.

The interplay between these functional groups makes dimethyl 2-iodoterephthalate a valuable building block for creating functionalized polymers and complex organic molecules.[2][3]

Physical Properties

The physical properties of dimethyl 2-iodoterephthalate are influenced by its increased molecular weight and the strong intermolecular forces resulting from the polarizable iodine atom. While extensive experimental data is not widely published, the known properties are summarized below and compared with its non-iodinated parent compound, dimethyl terephthalate (DMT).

| Property | Dimethyl 2-iodoterephthalate | Dimethyl Terephthalate (for comparison) |

| Molecular Formula | C₁₀H₉IO₄[1] | C₁₀H₁₀O₄[4] |

| Molecular Weight | 320.08 g/mol [1] | 194.18 g/mol [4] |

| Appearance | White to pale yellow crystalline powder | White flakes or crystals[5] |

| Melting Point | Data not widely available; expected to be higher than DMT | 140-142 °C[4] |

| Boiling Point | Data not widely available; expected to be higher than DMT | 288 °C[4] |

| Solubility | Data not widely available; likely soluble in chlorinated solvents and polar aprotic solvents. | Slightly soluble in water; soluble in hot alcohol, ether, and chloroform.[6][7] |

| CAS Number | 165534-79-2[1] | 120-61-6[4] |

Note: The increased molecular weight and polarity due to the iodine atom are expected to result in a higher melting and boiling point compared to DMT, though specific experimental values are not readily found in public literature.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of dimethyl 2-iodoterephthalate. The following sections describe the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The asymmetry of the molecule results in a distinct set of signals for the aromatic protons.

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. The integration of these signals will be 1H each. Two singlets corresponding to the two non-equivalent methyl ester groups (-OCH₃) would appear in the upfield region (typically δ 3.8-4.0 ppm), each integrating to 3H. For comparison, the parent DMT shows a single aromatic proton signal (a singlet at ~8.1 ppm) and a single methyl proton signal (a singlet at ~3.9 ppm) due to its symmetry.[8]

-

¹³C NMR: The spectrum will display 10 distinct signals. This includes six signals for the aromatic carbons, two for the carbonyl carbons of the ester groups, and two for the methyl carbons. The carbon atom directly bonded to the iodine (C-I) will show a signal at a characteristic upfield chemical shift compared to the other aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of dimethyl 2-iodoterephthalate is expected to exhibit the following characteristic absorption bands:

-

C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): Strong peaks in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.

-

C-I Stretch: A weak to medium absorption in the far-infrared region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 320, corresponding to the molecular weight of the compound.

-

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic isotopic pattern for the halogen will be observed, simplifying the spectrum compared to chlorinated or brominated analogs.

-

Fragmentation: Common fragmentation pathways would include the loss of a methoxy group (-OCH₃, m/z = 31) to give a peak at m/z = 289, and the loss of a methyl carboxylate group (-COOCH₃, m/z = 59).

Chemical Properties and Reactivity

The chemical behavior of dimethyl 2-iodoterephthalate is dictated by its two primary functional regions: the ester groups and the aryl iodide bond.

Reactions of the Ester Groups

The methyl ester groups can undergo standard ester chemistry:

-

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the esters to the corresponding 2-iodoterephthalic acid.

-

Transesterification: Reaction with other alcohols, particularly in the presence of a catalyst, can replace the methyl groups. This reaction is fundamental to incorporating the molecule into polyester chains with diols like ethylene glycol or butanediol.[9]

Reactivity of the Aryl Iodide Bond

The C-I bond is the most synthetically versatile part of the molecule. Aryl iodides are highly reactive substrates in a variety of palladium-catalyzed cross-coupling reactions, making them invaluable in modern organic synthesis.[10] This reactivity allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds at a specific position on the aromatic ring.

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with an arylboronic acid or ester to form a biaryl linkage. This is one of the most robust and widely used methods for C-C bond formation.[10][11]

-

Heck Coupling: Reaction with an alkene to form a new substituted alkene.

-

Sonogashira Coupling: Reaction with a terminal alkyne to form an arylethynyl structure.

-

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

The ability to undergo these transformations makes dimethyl 2-iodoterephthalate an excellent precursor for advanced materials, where precise control over the final structure is required.

Synthesis and Experimental Protocols

Dimethyl 2-iodoterephthalate is not a commodity chemical and is typically synthesized in a laboratory setting. A common and logical synthetic route is the Fischer esterification of 2-iodoterephthalic acid.

Workflow for Synthesis via Fischer Esterification

The following diagram illustrates the logical flow for the synthesis and purification of dimethyl 2-iodoterephthalate from its corresponding dicarboxylic acid.

Sources

- 1. Dimethyl iodoterephthalate | C10H9IO4 | CID 637114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functionalization and Modification of Polyethylene Terephthalate Polymer by AgCl Nanoparticles under Ultrasound Irradiation as Bactericidal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]

- 5. ICSC 0262 - DIMETHYL TEREPHTHALATE [chemicalsafety.ilo.org]

- 6. innospk.com [innospk.com]

- 7. nbinno.com [nbinno.com]

- 8. 对酞酸二甲酯 TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 9. dei.so [dei.so]

- 10. Yoneda Labs [yonedalabs.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of Dimethyl Iodoterephthalate: A Crystal Engineering Perspective

This guide provides a comprehensive technical overview of the anticipated crystal structure of dimethyl iodoterephthalate. In the absence of a publicly available crystal structure for dimethyl 2-iodoterephthalate, this document leverages established principles of crystal engineering, with a strong emphasis on the role of halogen bonding, to predict and analyze its solid-state architecture. This approach, grounded in extensive research on related halogenated compounds, offers valuable insights for researchers, scientists, and drug development professionals working with iodinated aromatic molecules.

Introduction: The Significance of Crystal Structure in Molecular Design

The precise three-dimensional arrangement of molecules in a crystalline solid, or its crystal structure, is a critical determinant of a material's physical and chemical properties. For active pharmaceutical ingredients (APIs), agrochemicals, and functional organic materials, understanding the crystal structure is paramount. It governs key parameters such as solubility, dissolution rate, bioavailability, stability, and mechanical properties. The ability to predict and control crystal packing is a central goal of crystal engineering, a field dedicated to the design and synthesis of functional solid-state materials.

Dimethyl iodoterephthalate, a halogenated derivative of a widely used polyester precursor, presents a compelling case study in crystal engineering. The introduction of an iodine atom onto the terephthalate scaffold is expected to significantly influence its intermolecular interactions and, consequently, its crystal packing. This guide will explore the foundational principles that allow for a robust prediction of its crystalline architecture.

Synthesis and Crystallization of Dimethyl Iodoterephthalate

The synthesis of dimethyl iodoterephthalate can be approached through established methods for the iodination of aromatic compounds and the esterification of carboxylic acids. A plausible synthetic route would involve the direct iodination of terephthalic acid followed by esterification with methanol, or the iodination of dimethyl terephthalate.

Proposed Synthesis Pathway

A common method for the iodination of activated aromatic rings is electrophilic substitution. However, for the less reactive terephthalic acid or its dimethyl ester, a more potent iodinating agent would be required. One potential route is the diazotization of an amino-substituted precursor followed by a Sandmeyer-type reaction with an iodide salt. A more direct approach could involve the use of an iodine/periodic acid system or N-iodosuccinimide with a suitable catalyst.

The subsequent esterification of iodoterephthalic acid with methanol can be achieved through Fischer esterification, using a strong acid catalyst such as sulfuric acid.[1] Alternatively, reaction with thionyl chloride to form the diacyl chloride followed by the addition of methanol would also yield the desired product.

Caption: Proposed synthetic pathway for dimethyl iodoterephthalate.

Experimental Protocol: Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is crucial for structure determination. The choice of solvent and crystallization method are critical variables.

Step-by-Step Crystallization Protocol:

-

Solvent Screening: Begin by testing the solubility of the synthesized dimethyl iodoterephthalate in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately to fully soluble upon heating.

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent at room temperature.

-

Transfer the solution to a clean vial, cover it with a perforated cap or parafilm to allow for slow solvent evaporation.

-

Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature. For even slower cooling, the vessel can be placed in a Dewar flask filled with warm water.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile, good solvent.

-

Place this solution in a small open vial.

-

Place the small vial inside a larger, sealed container that contains a larger volume of a more volatile "anti-solvent" in which the compound is insoluble.

-

The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

-

Analysis of the Predicted Crystal Structure

While the specific crystal structure of dimethyl 2-iodoterephthalate is not available, we can make informed predictions based on the principles of intermolecular interactions, particularly the influential role of the iodine atom.

The Role of Halogen Bonding

A key interaction expected to dominate the crystal packing of dimethyl iodoterephthalate is the halogen bond. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule.[2] The iodine atom, being large and polarizable, is a particularly strong halogen bond donor.[3]

In the case of dimethyl iodoterephthalate, the carbonyl oxygen atoms of the ester groups are excellent halogen bond acceptors. Therefore, it is highly probable that strong I···O halogen bonds will be a primary supramolecular synthon, directing the assembly of the molecules in the solid state.

Other Potential Intermolecular Interactions

In addition to halogen bonding, other weaker interactions will also contribute to the overall crystal packing:

-

C-H···O Hydrogen Bonds: The aromatic and methyl protons can participate in weak hydrogen bonds with the carbonyl oxygen atoms.

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of the bulky iodine atom may, however, lead to offset or slipped-stacking arrangements rather than a direct face-to-face overlap.

-

Dispersion Forces: Van der Waals forces will be present throughout the structure, contributing to the overall cohesive energy of the crystal.

Caption: Predicted key intermolecular interactions in the crystal structure of dimethyl iodoterephthalate.

Predicted Crystallographic Parameters

Without experimental data, it is impossible to provide exact crystallographic parameters. However, based on related structures, it is likely that dimethyl iodoterephthalate will crystallize in a centrosymmetric space group, such as P2₁/c or P-1, which are common for organic molecules. The unit cell dimensions will be influenced by the size of the molecule and the nature of the intermolecular interactions.

Table 1: Predicted vs. Known Crystallographic Data of a Related Isomer

| Parameter | Predicted for Dimethyl 2-iodoterephthalate | Dimethyl 5-iodoisophthalate[3] |

| Crystal System | Monoclinic or Triclinic | Orthorhombic |

| Space Group | P2₁/c or P-1 (likely) | Pna2₁ |

| a (Å) | Unavailable | 13.567 (3) |

| b (Å) | Unavailable | 16.421 (3) |

| c (Å) | Unavailable | 4.8910 (10) |

| α (°) | Unavailable | 90 |

| β (°) | Unavailable | 90 |

| γ (°) | Unavailable | 90 |

| V (ų) | Unavailable | 1089.1 (4) |

| Z | 4 (likely) | 4 |

Experimental Workflow for Crystal Structure Determination

The definitive determination of the crystal structure of dimethyl iodoterephthalate would require single-crystal X-ray diffraction analysis.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for Structure Determination

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Reduction: The raw diffraction intensities are processed to correct for experimental factors, and a set of unique reflection data is generated.

-

Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data. For organic molecules, direct methods are typically successful. The heavy iodine atom can also be located using Patterson methods.

-

Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to achieve the best possible fit between the calculated and observed diffraction data.

-

Validation and Analysis: The final structure is validated using software tools to check for geometric and crystallographic consistency. The intermolecular interactions are then analyzed to understand the crystal packing. The final structural information is typically compiled into a Crystallographic Information File (CIF).[4][5]

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the crystal structure of dimethyl iodoterephthalate. By applying the principles of crystal engineering, with a particular focus on the directing role of halogen bonding, we can anticipate the key intermolecular interactions that will govern its solid-state assembly. The proposed synthetic and crystallographic workflows provide a clear roadmap for the experimental determination of this structure. For researchers in materials science and drug development, a thorough understanding of these principles is essential for the rational design of crystalline materials with desired properties.

References

[3] H. Schill, T. G. Müller, and M. R. Buchmeiser, “Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate,” Acta Crystallographica Section E: Crystallographic Communications, vol. 73, no. 12, pp. 1827–1831, Dec. 2017. [Online]. Available: [Link] [4] S. R. Hall, F. H. Allen, and I. D. Brown, “The Crystallographic Information File (CIF): a new standard archive file for crystallography,” Acta Crystallographica Section A: Foundations of Crystallography, vol. 47, no. 6, pp. 655–685, Nov. 1991. [Online]. Available: [Link] CCDC, “A short guide to Crystallographic Information Files.” [Online]. Available: [Link] [6] P. Politzer, J. S. Murray, and T. Clark, “Halogen bonding: an electrostatically-driven non-covalent interaction,” Physical Chemistry Chemical Physics, vol. 12, no. 28, pp. 7748–7757, 2010. [7] G. R. Desiraju, “Crystal engineering: the design of organic solids,” Materials Today, vol. 10, no. 5, pp. 20–29, May 2007. [8] PubChem, “Dimethyl iodoterephthalate.” [Online]. Available: [Link] G. Cavallo, P. Metrangolo, T. Pilati, G. Resnati, and G. Terraneo, “The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances,” Chemical Society Reviews, vol. 42, no. 16, pp. 6671–6682, 2013. [2] P. Metrangolo, H. Neukirch, T. Pilati, and G. Resnati, “Halogen bonding-based recognition processes: a world parallel to hydrogen bonding,” Accounts of Chemical Research, vol. 38, no. 5, pp. 386–395, May 2005. [9] S. L. Taylor, "Synthesis and Crystal Engineering of Halogenated Organic Compounds," Ph.D. dissertation, University of Cambridge, 2015. [10] J. W. Steed and J. L. Atwood, Supramolecular Chemistry, 2nd ed. John Wiley & Sons, 2009. [1] M. B. Smith and J. March, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed. John Wiley & Sons, 2013. [11] G. H. Stout and L. H. Jensen, X-Ray Structure Determination: A Practical Guide, 2nd ed. John Wiley & Sons, 1989. [12] NINGBO INNO PHARMCHEM CO.,LTD., "The Chemical Synthesis of Dimethyl Terephthalate (DMT): Production Methods and Applications." [Online]. Available: [Link] [13] DEISO, “Dimethyl Terephthalate (DMT): A versatile substance with various uses.” [Online]. Available: [Link] [14] MDPI, "Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts." [Online]. Available: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. Multifunctionality of Iodinated Halogen-Bonded Polymer: Biodegradability, Radiopacity, Elasticity, Ductility, and Self-Healing Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dimethyl iodoterephthalate | C10H9IO4 | CID 637114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Halogen Bonding in Hypervalent Iodine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dimethyl terephthalate | C10H10O4 | CID 8441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. nbinno.com [nbinno.com]

- 13. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Dimethyl Iodoterephthalate

For researchers, chemists, and professionals in drug development, the precise structural elucidation of molecules is paramount. Dimethyl iodoterephthalate, a substituted aromatic ester, serves as a valuable building block in organic synthesis. Its characterization is crucial for confirming identity, purity, and for understanding its chemical behavior. This guide provides an in-depth technical overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—of dimethyl iodoterephthalate.

Given the scarcity of publicly available experimental spectra for dimethyl iodoterephthalate, this guide will leverage a comparative analysis with the well-documented, analogous compound, dimethyl terephthalate (DMT). By understanding the spectroscopic signature of DMT, we can predict and interpret the spectrum of its iodinated counterpart, focusing on the electronic and steric influence of the iodine substituent.

Molecular Structure and Spectroscopic Overview

The foundational step in spectroscopic analysis is understanding the molecule's structure. Both dimethyl terephthalate and dimethyl 2-iodoterephthalate share a benzene ring with two methyl ester groups in a para arrangement. The key difference is the substitution of a hydrogen atom with an iodine atom on the aromatic ring in the iodinated compound.

Diagram: Molecular Structure of Dimethyl 2-Iodoterephthalate

Caption: Structure of Dimethyl 2-Iodoterephthalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR Analysis

A standardized protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; for dimethyl terephthalate and its derivatives, chloroform-d (CDCl₃) is a common choice due to its excellent solubilizing properties for non-polar to moderately polar compounds.[1]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

-

Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is sufficient. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

¹H NMR Spectral Data and Interpretation

Dimethyl Terephthalate (DMT)

The ¹H NMR spectrum of DMT is simple due to its symmetry. It exhibits two singlets:

-

A signal around 8.10 ppm corresponding to the four magnetically equivalent aromatic protons.

-

A signal around 3.90 ppm corresponding to the six equivalent protons of the two methyl ester groups.[1]

Predicted ¹H NMR for Dimethyl 2-Iodoterephthalate

The introduction of the iodine atom breaks the symmetry of the aromatic ring, leading to a more complex spectrum.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.3-8.5 | Doublet | 1H | Ar-H | Proton ortho to the iodine is expected to be deshielded. |

| ~ 7.9-8.1 | Doublet of Doublets | 1H | Ar-H | Proton meta to the iodine and ortho to a carbomethoxy group. |

| ~ 7.6-7.8 | Doublet | 1H | Ar-H | Proton ortho to a carbomethoxy group. |

| ~ 3.95 | Singlet | 3H | -OCH₃ | Methyl ester protons. |

| ~ 3.93 | Singlet | 3H | -OCH₃ | Methyl ester protons. |

Causality Behind Predictions:

-

Aromatic Protons: The iodine atom is electron-withdrawing via induction, which deshields the nearby protons, shifting their signals downfield (to a higher ppm value). The symmetry is broken, so the three aromatic protons are no longer equivalent and will likely show splitting patterns (doublets and a doublet of doublets) due to coupling with each other.

-

Methyl Protons: The two methyl ester groups are no longer chemically equivalent. One is ortho to the iodine, while the other is meta. This subtle difference may lead to two distinct singlets, though they might be very close in chemical shift or even overlap.

¹³C NMR Spectral Data and Interpretation

Dimethyl Terephthalate (DMT)

The proton-decoupled ¹³C NMR spectrum of DMT shows three signals:

-

~166 ppm: Carbonyl carbon of the ester groups.

-

~134 ppm: Quaternary aromatic carbons attached to the ester groups.

-

~129 ppm: Aromatic C-H carbons.

-

~52 ppm: Methyl carbons of the ester groups.

Predicted ¹³C NMR for Dimethyl 2-Iodoterephthalate

The loss of symmetry will result in more signals in the ¹³C spectrum.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~ 165-167 | C=O | Two signals expected for the non-equivalent carbonyl carbons. |

| ~ 135-140 | Ar-C | Multiple signals for the quaternary and C-H aromatic carbons. |

| ~ 90-100 | Ar-C-I | The carbon directly attached to the iodine will be significantly shielded (shifted upfield) due to the "heavy atom effect". |

| ~ 52-53 | -OCH₃ | Two distinct signals are expected for the methyl carbons. |

Expertise in Interpretation: The most telling feature in the predicted ¹³C NMR spectrum is the upfield shift of the carbon atom directly bonded to the iodine. This "heavy atom effect" is a well-established phenomenon and serves as a key diagnostic marker for the presence and position of heavy halogens like iodine on an aromatic ring.

Diagram: NMR Workflow

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Analysis

-

Sample Preparation: For a solid sample like dimethyl iodoterephthalate, the Attenuated Total Reflectance (ATR) technique is modern and convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is recorded using an FTIR (Fourier Transform Infrared) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

-

Data Interpretation: The resulting spectrum shows absorbance (or transmittance) as a function of wavenumber (cm⁻¹). Characteristic peaks are assigned to specific functional groups.

IR Spectral Data and Interpretation

Dimethyl Terephthalate (DMT)

The IR spectrum of DMT is characterized by several strong absorptions:

-

~1720 cm⁻¹: A very strong and sharp peak due to the C=O (carbonyl) stretching of the ester groups.

-

~1280 cm⁻¹ and ~1100 cm⁻¹: Strong C-O stretching vibrations of the ester.

-

~3000-3100 cm⁻¹: C-H stretching of the aromatic ring.

-

~2850-2960 cm⁻¹: C-H stretching of the methyl groups.

-

~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Predicted IR Spectrum for Dimethyl 2-Iodoterephthalate

The IR spectrum of the iodinated compound will be very similar to that of DMT, as they share the same core functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |

| ~ 1720 | C=O Stretch (Ester) | Very Strong | The iodine substituent should have a minimal effect on the carbonyl stretch frequency. |

| ~ 1280 & 1100 | C-O Stretch (Ester) | Strong | Largely unaffected by the iodine. |

| ~ 3000-3100 | Aromatic C-H Stretch | Medium-Weak | Still present. |

| ~ 2850-2960 | Aliphatic C-H Stretch | Medium-Weak | Still present. |

| Below 1000 | C-I Stretch | Medium-Weak | A new band corresponding to the carbon-iodine bond vibration is expected in the fingerprint region. |

Trustworthiness of the Protocol: The self-validating nature of IR spectroscopy comes from the consistency of functional group frequencies. The presence of the intense carbonyl peak around 1720 cm⁻¹ is a highly reliable indicator of the ester functional group, regardless of minor substitutions on the aromatic ring. The key difference to look for would be the appearance of a C-I stretching band, though it can be weak and fall in the complex fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Experimental Protocol for MS Analysis

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, more commonly, as the eluent from a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system. GC-MS is well-suited for volatile and thermally stable compounds like dimethyl iodoterephthalate.

-

Ionization: Electron Ionization (EI) is a common, high-energy technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Mass Spectral Data and Interpretation

Dimethyl Terephthalate (DMT)

-

Molecular Ion (M⁺): m/z = 194. This corresponds to the molecular weight of DMT (C₁₀H₁₀O₄).

-

Base Peak: m/z = 163. This highly abundant fragment corresponds to the loss of a methoxy radical (•OCH₃, 31 Da).[2]

-

Other Key Fragments: m/z = 135 (loss of •COOCH₃), m/z = 103, m/z = 77 (phenyl group).

Predicted Mass Spectrum for Dimethyl 2-Iodoterephthalate

The presence of iodine will significantly alter the mass spectrum.

| Predicted m/z | Ion | Rationale for Formation |

| 320 | [M]⁺ | Molecular ion (C₁₀H₉IO₄). The presence of iodine's characteristic isotopic pattern (only one major isotope, ¹²⁷I) will result in a clean molecular ion peak. |

| 289 | [M - •OCH₃]⁺ | Loss of a methoxy radical (31 Da). This is a common and favorable fragmentation for methyl esters and is expected to be a prominent peak. |

| 162 | [M - I - •COOCH₃]⁺ | Loss of an iodine radical (127 Da) followed by loss of a carbomethoxy radical. |

| 127 | [I]⁺ | Iodine cation itself, or fragments containing iodine. |

Authoritative Grounding in Fragmentation: The fragmentation of esters is a well-understood process. The cleavage of the C-O bond to lose a methoxy radical is a classic alpha-cleavage adjacent to the carbonyl group, resulting in a stable acylium ion.[3] The C-I bond is also relatively weak and can cleave to lose an iodine radical, leading to another set of fragment ions. The presence of the molecular ion at m/z 320 and a major fragment at m/z 289 would be strong evidence for the structure of dimethyl iodoterephthalate.

Sources

Introduction: The Significance of Solubility for Dimethyl Iodoterephthalate

An In-depth Technical Guide to the Solubility of Dimethyl Iodoterephthalate in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of dimethyl iodoterephthalate. Recognizing the limited availability of direct experimental data for this specific compound, this document establishes a robust theoretical framework for understanding and predicting its solubility. We leverage extensive data from its close structural analog, dimethyl terephthalate (DMT), to elucidate fundamental principles and then extrapolate these concepts to the iodinated derivative. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of solvent selection for synthesis, purification, and application development involving dimethyl iodoterephthalate.

Dimethyl iodoterephthalate is an aromatic ester distinguished by the presence of an iodine atom on the benzene ring. This functionalization makes it a valuable intermediate in the synthesis of novel polymers, functional materials, and potentially, pharmaceutical compounds. The iodine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, or can be leveraged to impart specific properties like increased refractive index or radiopacity to the final material.

The successful application of dimethyl iodoterephthalate in any of these areas is fundamentally dependent on its interaction with solvents. Solubility is a critical parameter that governs:

-

Synthesis: The choice of solvent can significantly impact reaction rates, yields, and impurity profiles by ensuring reactants are in the appropriate phase.

-

Purification: Recrystallization, a primary method for purifying solid organic compounds, relies on identifying a solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

-

Formulation and Processing: For applications in coatings, films, or drug delivery systems, dissolving the compound in a suitable solvent is often the first step in creating a homogeneous and processable mixture.

Given the scarcity of published experimental solubility data for dimethyl iodoterephthalate, this guide provides the foundational knowledge and practical methodologies required to confidently navigate solvent selection.

A Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is a foundational concept in chemistry, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] To move beyond this qualitative rule, we can employ a more quantitative approach using Hansen Solubility Parameters (HSP).

HSP theory posits that the total cohesive energy of a substance can be divided into three components, representing the different types of intermolecular forces:[3][4][5]

-

δd (Dispersion): Energy from nonpolar van der Waals forces.

-

δp (Polar): Energy from polar, dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonding.

Every solvent and solute can be assigned a set of these three parameters, defining a point in "Hansen space". The closer the coordinates of a solute and a solvent are in this 3D space, the more likely they are to be miscible.[4] The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]

A "solubility sphere" with a given radius (R₀) is defined for the solute. If the Hansen distance (Ra) for a solvent falls within this radius (i.e., Ra < R₀), high solubility is predicted.[4]

}

Figure 1. Logical workflow for predicting solubility using Hansen Solubility Parameters (HSP).

An Analogue Study: The Solubility of Dimethyl Terephthalate (DMT)

To build a predictive model for dimethyl iodoterephthalate, we first examine its non-iodinated parent compound, dimethyl terephthalate (DMT). DMT is a white, crystalline solid at room temperature.[6] Its solubility is well-documented and serves as an excellent baseline.

Generally, DMT exhibits good solubility in moderately polar organic solvents and is particularly soluble in hot alcohols and ethers.[6][7] Its solubility in water is very limited.[6] The table below summarizes known solubility data for DMT in a range of common organic solvents.

| Solvent Class | Solvent | Solubility Information | Reference |

| Water | Water | Slightly soluble (0.0493 g/L at 20°C) | |

| Alcohols | Methanol | Soluble in hot methanol | [8] |

| Ethanol | Slightly soluble | [7] | |

| Hot Alcohol | Soluble | [6][7] | |

| Ketones | Acetone | Generally soluble | [6] |

| Ethers | Diethyl Ether | Soluble | [7] |

| Chlorinated | Chloroform | Generally soluble | [6] |

| Other | Dimethylformamide (DMF) | Good solvent | |

| Dimethyl sulfoxide (DMSO) | Good solvent |

Note: This table is a qualitative and quantitative summary based on available literature. "Generally soluble" indicates that while specific quantitative data may vary, the solvent is recognized as effective for dissolving DMT.

The trends observed for DMT align with theoretical principles. As a moderately polar molecule containing ester functional groups and an aromatic ring, it dissolves well in solvents that can engage in polar interactions and have some non-polar character. Its poor water solubility is due to the large, non-polar aromatic core, which dominates over the polar ester groups.[6]

Predicting the Impact of Iodo-Substitution

The introduction of an iodine atom onto the terephthalate ring is expected to alter the molecule's physicochemical properties and, consequently, its solubility profile compared to DMT.

-

Increased Molecular Weight and van der Waals Forces: The atomic weight of iodine (126.9 amu) significantly increases the overall molecular weight of dimethyl iodoterephthalate (320.08 g/mol ) compared to DMT (194.18 g/mol ).[8][9] This, along with the large, polarizable electron cloud of iodine, will lead to stronger dispersion forces (an increased δd).

-

Increased Polarity: The electronegativity of iodine introduces a dipole moment to the molecule, making dimethyl iodoterephthalate more polar than the highly symmetrical DMT. This will increase the polar component of its solubility parameter (a higher δp).

-

Potential for Halogen Bonding: The iodine atom can act as a Lewis acid, forming non-covalent interactions known as halogen bonds with Lewis basic atoms (like oxygen or nitrogen) in solvent molecules. This is a specific interaction not present in DMT.

Based on these changes, we can hypothesize the following shifts in solubility behavior:

-

Increased solubility in polar aprotic solvents: Solvents like DMF, DMSO, acetone, and ethyl acetate are likely to be even better solvents for dimethyl iodoterephthalate than for DMT. The increased molecular polarity will lead to more favorable dipole-dipole interactions.

-

Enhanced solubility in halogenated solvents: The principle of "like dissolves like" suggests that solvents like dichloromethane and chloroform will be effective. Research on other halogenated aromatic polymers has shown that halogen substitution tends to increase solubility in organic solvents.[10]

-

Complex effects in hydrogen-bonding solvents: While the molecule itself cannot donate hydrogen bonds, its ester groups can accept them. The increased overall polarity may slightly improve interactions with alcohols, but the larger molecular size could counteract this effect.

These predictions provide a rational basis for initial solvent screening but must be validated experimentally.

A Practical Guide to Experimental Solubility Determination

To obtain reliable quantitative data for dimethyl iodoterephthalate, a systematic experimental approach is essential. The gravimetric method is a robust and widely used technique for determining the solubility of a solid in a liquid.[11]

Experimental Protocol: Gravimetric Solubility Determination

Objective: To determine the solubility of dimethyl iodoterephthalate in a selected organic solvent at a specific temperature.

Materials:

-

Dimethyl iodoterephthalate (solute)

-

Selected organic solvent

-

Scintillation vials or sealed test tubes

-

Temperature-controlled shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed glass vials

-

Analytical balance

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation: Add an excess amount of dimethyl iodoterephthalate to a scintillation vial. "Excess" means adding enough solid so that a significant amount remains undissolved after equilibration.

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This step is crucial to ensure the solution becomes fully saturated.

-

Sample Collection: Once equilibrated, stop the agitation and allow the excess solid to settle. Carefully draw a known volume of the clear supernatant into a syringe, avoiding any solid particles.

-

Filtration: Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed glass vial. This step removes any microscopic, undissolved particles.

-

Solvent Evaporation: Place the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or use a vacuum desiccator, until all the solvent has evaporated and the mass of the vial is constant.

-

Calculation: Weigh the vial containing the dried solute. The mass of the dissolved dimethyl iodoterephthalate is the final mass minus the initial mass of the empty vial. Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

}

Figure 2. Step-by-step experimental workflow for the gravimetric determination of solubility.

Conclusion and Recommendations

While direct, published solubility data for dimethyl iodoterephthalate remains scarce, a robust scientific framework allows for informed predictions and efficient experimental design. By understanding the fundamental principles of intermolecular forces, leveraging data from the analogue compound dimethyl terephthalate, and considering the specific electronic and steric effects of the iodo-substituent, researchers can develop a strong hypothesis for solvent selection.

It is predicted that dimethyl iodoterephthalate will exhibit enhanced solubility in polar aprotic and halogenated solvents compared to its non-iodinated counterpart. However, these predictions must be confirmed through rigorous experimental measurement. The detailed gravimetric protocol provided in this guide offers a reliable method for generating the necessary quantitative data. This empirical data is indispensable for optimizing processes such as synthesis, purification by recrystallization, and the formulation of advanced materials, ultimately enabling the full potential of this versatile molecule to be realized.

References

- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.

- Adscientis. (n.d.). Hansen Solubility Parameters (HSP).

- SpecialChem. (2018, March 29). Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics.

- American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction.

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

- LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- California State University, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Nagata, M., Kiyotsukuri, T., & Uchino, N. (1980). POLYAMIDES AND POLYESTERS FROM HALOGENATED TEREPHTHALIC ACID. Sen-i Gakkaishi, 36(1), T493-T496.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637114, Dimethyl iodoterephthalate.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.

- ASCE Library. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2).

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8441, Dimethyl terephthalate.

- Sigma-Aldrich. (n.d.). Dimethyl terephthalate ReagentPlus®, ≥99%.

Sources

- 1. chem.ws [chem.ws]

- 2. Khan Academy [khanacademy.org]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Solubility parameters (HSP) [adscientis.com]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. nbinno.com [nbinno.com]

- 8. Dimethyl terephthalate | C10H10O4 | CID 8441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dimethyl iodoterephthalate | C10H9IO4 | CID 637114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Unveiling the Potential: A Technical Guide to the Novel Properties of Iodinated Terephthalate Esters

Abstract

The strategic incorporation of iodine into the terephthalate ester backbone presents a compelling avenue for the development of advanced materials with tailored functionalities. This guide provides an in-depth exploration of the synthesis, characterization, and potential applications of this unique class of compounds. By leveraging the principles of crystal engineering and understanding the nuanced interplay of non-covalent interactions, particularly halogen bonding, researchers can unlock novel properties relevant to materials science, pharmacology, and beyond. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.

Introduction: The Rationale for Iodination

Terephthalate esters, the building blocks of widely used polyesters like polyethylene terephthalate (PET), are valued for their thermal and mechanical stability. The introduction of a heavy halogen, specifically iodine, onto the aromatic ring is a deliberate modification aimed at imparting unique and desirable characteristics. The large, polarizable nature of the iodine atom introduces several key features:

-

Halogen Bonding: Iodine's electrophilic region can form strong, directional non-covalent interactions known as halogen bonds.[1][2][3] This provides a powerful tool for controlling molecular self-assembly and crystal packing, influencing material properties.[4][5]

-

Increased Molar Mass and Density: The significant atomic weight of iodine inherently increases the density of the resulting material, a property of interest for applications such as radiation shielding.

-

Modified Electronic Properties: The electron-withdrawing nature of iodine can alter the electronic landscape of the terephthalate ring, potentially influencing reactivity and intermolecular interactions.

-

Enhanced Radiopacity: The high atomic number of iodine makes these compounds effective at attenuating X-rays, opening doors for biomedical imaging applications.[6][7][8]

This guide will navigate the journey from the synthesis of these novel esters to the comprehensive characterization of their emergent properties, providing the scientific community with the necessary tools to explore this promising chemical space.

Synthesis of Iodinated Terephthalate Esters: A Step-by-Step Approach

The synthesis of iodinated terephthalate esters can be approached through two primary routes: direct iodination of the pre-formed ester or polymerization using an iodinated monomer. The choice of method depends on the desired final product and the reactivity of the starting materials.

Direct Iodination of Aromatic Compounds

Direct iodination of an aromatic ring typically requires an activating agent to generate a potent electrophilic iodine species ("I+"), as molecular iodine (I₂) is generally unreactive towards aromatic compounds.[9]

Experimental Protocol: Electrophilic Iodination of Diethyl Terephthalate

This protocol describes a common method for the direct iodination of a simple terephthalate ester.

Materials:

-

Diethyl terephthalate

-

Molecular iodine (I₂)

-

Silver sulfate (Ag₂SO₄)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethanol

-

Dichloromethane (DCM)

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl terephthalate (1.0 eq) in a minimal amount of dichloromethane.

-

Add molecular iodine (1.1 eq) to the solution and stir until dissolved.

-

In a separate beaker, carefully prepare a solution of silver sulfate (1.1 eq) in concentrated sulfuric acid. (Caution: Handle concentrated sulfuric acid with extreme care in a fume hood).

-

Slowly add the silver sulfate solution to the reaction mixture. The formation of a precipitate (silver iodide) should be observed.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the precipitate.

-

Wash the filtrate with a saturated solution of sodium thiosulfate to quench any remaining iodine, followed by a wash with saturated sodium bicarbonate solution.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield the iodinated diethyl terephthalate.

Causality Behind Experimental Choices:

-

Silver Sulfate/Sulfuric Acid: This combination acts as the activating agent. Silver sulfate facilitates the generation of the electrophilic iodonium ion (I⁺) from molecular iodine.

-

Sodium Thiosulfate Wash: This step is crucial for removing any unreacted iodine from the reaction mixture, which would otherwise contaminate the final product.

-

Recrystallization: This purification technique is effective for obtaining a highly pure crystalline product.

Synthesis via Iodinated Monomers

An alternative and often more controlled approach involves the synthesis of an iodinated terephthalic acid or its derivative, which is then used in a standard esterification or polycondensation reaction.

Diagram: Synthetic Workflow for Iodinated Polyester

Caption: Schematic of a halogen bond between an iodine atom and a carbonyl oxygen.

Experimental Protocol: Single-Crystal X-ray Diffraction

This is the definitive technique for elucidating the three-dimensional arrangement of atoms in a crystal and directly observing halogen bonds.

Procedure:

-

Grow suitable single crystals of the iodinated terephthalate ester. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Mount a selected crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Process the diffraction data to solve and refine the crystal structure.

-

Analyze the refined structure to identify and characterize intermolecular interactions, including halogen bonds (e.g., I···O or I···I distances and angles).

Data Interpretation:

-

A halogen bond is typically identified when the distance between the iodine and a nucleophilic atom (like oxygen) is shorter than the sum of their van der Waals radii.

-

The geometry of the interaction (e.g., the C-I···O angle) provides further evidence for the presence of a halogen bond. [2]

Thermal Properties

The introduction of iodine can influence the thermal stability and phase behavior of terephthalate esters and their polymers.

| Technique | Purpose | Potential Impact of Iodination |

| Thermogravimetric Analysis (TGA) | To determine the thermal stability and decomposition temperature. | The C-I bond is weaker than C-H or C-C bonds, which may lead to a lower onset of decomposition. However, increased intermolecular forces due to halogen bonding could enhance overall stability. |